Pralidoxime mesylate
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Overview
Description
Pralidoxime mesylate is a chemical compound belonging to the family of oximes. It is primarily used as an antidote for organophosphate poisoning, which includes exposure to certain pesticides and nerve agents. Organophosphates inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system. This compound reactivates acetylcholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and the enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pralidoxime mesylate is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine, resulting in the formation of pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt . The mesylate form is obtained by reacting pralidoxime iodide with methanesulfonic acid.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Pralidoxime mesylate primarily undergoes nucleophilic substitution reactions. It can react with various electrophiles, including alkyl halides and acyl chlorides, to form corresponding substituted products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides (e.g., methyl iodide) and acyl chlorides are commonly used. The reactions are typically carried out in polar solvents like water or methanol under mild conditions.
Oxidation and Reduction: this compound can undergo oxidation to form oxime ethers and reduction to form amines, although these reactions are less common in its typical applications.
Major Products: The major products formed from these reactions include substituted oximes and amines, depending on the specific reagents and conditions used .
Scientific Research Applications
Pralidoxime mesylate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various oxime derivatives.
- Employed in studies involving nucleophilic substitution reactions and the reactivation of inhibited enzymes .
Biology:
- Investigated for its role in reactivating acetylcholinesterase in biological systems.
- Studied for its potential protective effects against nerve agents and pesticides .
Medicine:
- Widely used as an antidote for organophosphate poisoning in clinical settings.
- Explored for its potential therapeutic applications in treating other conditions involving acetylcholinesterase inhibition .
Industry:
- Utilized in the production of antidote formulations for emergency use.
- Applied in the development of protective measures against chemical warfare agents .
Mechanism of Action
Pralidoxime mesylate exerts its effects by reactivating acetylcholinesterase, an enzyme that is inhibited by organophosphates. Organophosphates bind to the esteratic site of acetylcholinesterase, blocking its activity. This compound attaches to the anionic site of the enzyme and displaces the organophosphate, thereby regenerating the active enzyme . This process allows the enzyme to resume its normal function of breaking down acetylcholine, alleviating the symptoms of poisoning .
Comparison with Similar Compounds
Obidoxime: Known for its higher efficacy in reactivating acetylcholinesterase inhibited by certain nerve agents.
HI-6: Exhibits a broader spectrum of activity against various organophosphates.
Trimedoxime: Used in combination with other antidotes for enhanced effectiveness.
Methoxime: Investigated for its potential use in treating pesticide poisoning.
Uniqueness of Pralidoxime Mesylate: this compound is unique in its widespread use and approval by regulatory agencies for the treatment of organophosphate poisoning. Its effectiveness in reactivating acetylcholinesterase and its relatively low toxicity make it a preferred choice in clinical settings .
Properties
CAS No. |
154-97-2 |
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Molecular Formula |
C8H12N2O4S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
methanesulfonate;(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O.CH4O3S/c1-9-5-3-2-4-7(9)6-8-10;1-5(2,3)4/h2-6H,1H3;1H3,(H,2,3,4) |
InChI Key |
WWZYJJGFUIAWNW-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=CC=C1C=NO.CS(=O)(=O)[O-] |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=N\O.CS(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1=CC=CC=C1C=NO.CS(=O)(=O)[O-] |
Origin of Product |
United States |
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